![molecular formula C15H15N3O5S B2961399 benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034260-89-2](/img/structure/B2961399.png)

benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d][1,3]dioxol-5-yl is a structural motif found in a variety of compounds that possess important pharmaceutical and biological applications . It is an integral part of many natural products, such as sesamol and piperine .

Synthesis Analysis

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These were synthesized via a Pd-catalyzed C-N cross-coupling . Another method reported the synthesis of novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material .

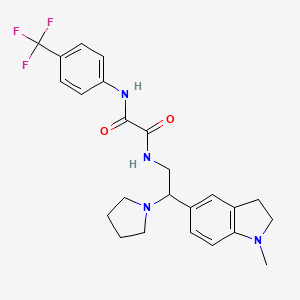

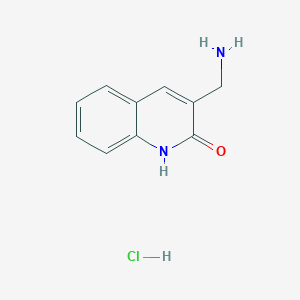

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques viz., multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry of similar compounds have also been reported .

Chemical Reactions Analysis

The reaction of benzodioxole chalcones with phenyl hydrazine in absolute ethanol was used to synthesize substituted 3-(benzo[d][1,3]dioxol-5-yl)-1,5-diphenyl-1H-pyrazole .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by elemental analysis and various spectroscopic techniques . Thermal decomposition behavior of similar compounds was studied by thermogravimetric analysis .

Scientific Research Applications

Synthesis and Materials Applications

A novel sulfonic acid-containing benzoxazine monomer was synthesized for application in proton exchange membranes in direct methanol fuel cells, highlighting the versatility of benzo[d][1,3]dioxol derivatives in advanced material synthesis. This research shows the potential of such compounds in energy applications, especially in fuel cell technologies, due to their high proton conductivity and low methanol permeability (Yao et al., 2014).

Organic Synthesis and Chemical Reactions

Research into the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline demonstrates the compound's role in facilitating C-N bond formation through a versatile and inexpensive method. This work showcases the compound's utility in the synthesis of various quinoxalines and benzoimidazol-phenylmethanones under mild conditions, contributing to the field of organic chemistry and drug discovery (Zhan et al., 2019).

Antimicrobial Activity

The synthesis and evaluation of amino acids and sulfamoyl and pyrrole derivatives attached to a 4-benzoimidazol-2-yl moiety have been explored for their antimicrobial activities. This research indicates the potential biomedical applications of such compounds, demonstrating significant effectiveness against various bacterial and fungal strains. It underscores the compound's role in the development of new antimicrobial agents (El-Meguid, 2014).

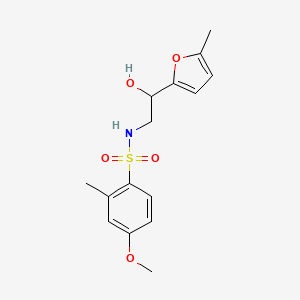

Antioxidant Activity

A study on the synthesis of new sulfonamides with benzodioxane and acetamide moieties investigated their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase. This research highlights the potential therapeutic applications of benzo[d][1,3]dioxol derivatives in treating diseases associated with oxidative stress and enzyme dysfunction (Abbasi et al., 2019).

Mechanism of Action

Future Directions

The compounds with similar structures have shown promising results against various cancer cell lines . These may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name |

1,3-benzodioxol-5-yl-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S/c1-17-5-4-16-15(17)24(20,21)11-7-18(8-11)14(19)10-2-3-12-13(6-10)23-9-22-12/h2-6,11H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJSSDAOSSGFLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-hydroxypropyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961317.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2961322.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2961326.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2961327.png)

![3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2961329.png)

![ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2961330.png)

![1-benzyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2961331.png)

![2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2961339.png)